![molecular formula C10H13Cl2N B1418879 (4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride CAS No. 1185166-47-5](/img/structure/B1418879.png)
(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Novel Pharmaceuticals
(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride: is a valuable intermediate in the synthesis of novel pharmaceutical compounds. Its structure is amenable to further chemical modifications, which can lead to the development of new drugs with potential therapeutic applications. For instance, it can be used to synthesize compounds with antinociceptive properties, which are essential in pain management .
Antihistamine Production
This compound serves as a precursor in the synthesis of antihistamines like clocinizine and chlorcyclizine. These medications are crucial for treating allergic reactions by blocking histamine receptors in the body .
Mechanism of Action
Target of Action
Similar compounds, such as methenamine , are used as urinary tract antiseptics and antibacterial drugs . They are used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .
properties
IUPAC Name |
(4-chlorophenyl)-cyclopropylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHCTOKERFDLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(cyclopropyl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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